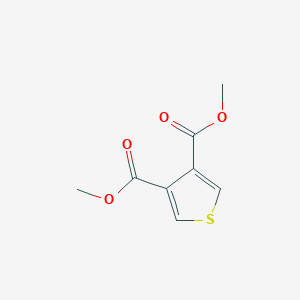

Dimethyl thiophene-3,4-dicarboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

dimethyl thiophene-3,4-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O4S/c1-11-7(9)5-3-13-4-6(5)8(10)12-2/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEPFISOQOOJNJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CSC=C1C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00729204 | |

| Record name | Dimethyl thiophene-3,4-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00729204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4282-35-3 | |

| Record name | Dimethyl thiophene-3,4-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00729204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"Dimethyl thiophene-3,4-dicarboxylate" CAS number and properties

An In-depth Technical Guide to Dimethyl thiophene-3,4-dicarboxylate

Introduction

This compound is a heterocyclic organic compound that serves as a pivotal building block in medicinal chemistry and materials science. Its rigid thiophene core, functionalized with two chemically versatile methyl ester groups, makes it an attractive scaffold for the synthesis of complex molecular architectures. Thiophene-containing molecules are known to exhibit a wide range of biological activities, and diesters like this one are key intermediates for creating derivatives with potential therapeutic applications, including anticancer and antimicrobial agents.[1] This guide provides a comprehensive overview of its chemical properties, a robust synthesis protocol, characterization data, and its applications for researchers in drug discovery and chemical development.

Chemical Identity and Physicochemical Properties

Proper identification and understanding of a compound's physical properties are fundamental for its use in a laboratory setting. This compound is identified by the CAS number 4282-35-3.[1][2][3][4] At room temperature, it exists as a solid.[3] While specific experimental values for melting and boiling points are not consistently reported in publicly available literature, its properties can be predicted based on its structure and are summarized in the table below.

| Identifier | Value | Source(s) |

| CAS Number | 4282-35-3 | [1][2][3][4] |

| IUPAC Name | This compound | [4] |

| Molecular Formula | C₈H₈O₄S | [1][2][4] |

| Molecular Weight | 200.21 g/mol | [1][2][4] |

| Canonical SMILES | COC(=O)C1=CSC=C1C(=O)OC | [1][2][4] |

| Physical Form | Solid | [3] |

Synthesis and Purification: A Validated Protocol

The most direct and classical approach for synthesizing this compound is the Fischer-Speier esterification of its corresponding diacid, thiophene-3,4-dicarboxylic acid (CAS: 4282-29-5). This method is reliable, scalable, and utilizes common laboratory reagents.

Causality and Experimental Rationale

The Fischer esterification is an acid-catalyzed equilibrium reaction.[5] To ensure a high yield of the desired diester, the equilibrium must be shifted towards the products. This is achieved by two key principles applied in the protocol:

-

Use of Excess Reagent: Methanol is used in large excess, serving as both the reactant and the solvent. According to Le Châtelier's principle, increasing the concentration of a reactant drives the reaction forward.

-

Removal of Water: While not explicitly using a Dean-Stark trap in this simple protocol, the hygroscopic nature of the concentrated sulfuric acid catalyst and the large excess of solvent help to minimize the reverse reaction (ester hydrolysis).

The following workflow diagram illustrates the key stages of the synthesis.

Caption: Experimental workflow for the synthesis of this compound.

Step-by-Step Experimental Protocol

Materials:

-

Thiophene-3,4-dicarboxylic acid

-

Anhydrous Methanol (MeOH)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Ethyl Acetate (EtOAc)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Hexanes

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend thiophene-3,4-dicarboxylic acid (1.0 eq.) in anhydrous methanol (approx. 20-30 mL per gram of diacid).

-

Catalyst Addition: While stirring, carefully add concentrated sulfuric acid (approx. 2-5 mol% relative to the diacid) dropwise to the suspension.

-

Reflux: Heat the reaction mixture to reflux (approx. 65°C) and maintain for 6-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the polar diacid starting material.

-

Work-up: After cooling the mixture to room temperature, reduce the volume of methanol using a rotary evaporator.

-

Neutralization: Dilute the residue with water and carefully neutralize the excess acid by slowly adding a saturated aqueous solution of NaHCO₃ until effervescence ceases.

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x volumes).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: Purify the crude solid by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, to afford the final product as a crystalline solid.

Spectroscopic Characterization

| Technique | Predicted Signals | Rationale |

| ¹H NMR | δ ~8.0-8.2 ppm (s, 2H)δ ~3.9 ppm (s, 6H) | The two protons on the thiophene ring (H-2 and H-5) are chemically equivalent and appear as a singlet in the aromatic region. The six protons of the two equivalent methyl ester groups appear as a sharp singlet. |

| ¹³C NMR | δ ~163-165 ppm (C=O)δ ~135-138 ppm (C3, C4)δ ~130-132 ppm (C2, C5)δ ~52-54 ppm (-OCH₃) | Four distinct signals are expected: the carbonyl carbon of the ester, the two quaternary carbons of the thiophene ring attached to the esters, the two CH carbons of the thiophene ring, and the methyl carbon of the ester. |

| IR (Infrared) | ~1720 cm⁻¹ (strong, sharp)~3100 cm⁻¹ (weak)~1250 cm⁻¹ (strong) | A strong C=O stretch is characteristic of the ester functional group. A weak C-H stretch above 3000 cm⁻¹ corresponds to the aromatic C-H bonds. A strong C-O stretch is also expected for the ester linkage. |

Reactivity and Applications in Synthesis

This compound is a valuable synthetic intermediate due to the reactivity of its ester functionalities and the thiophene ring.

Reactivity of the Ester Groups

The methyl ester groups can undergo standard ester transformations, such as:

-

Hydrolysis: Conversion back to the dicarboxylic acid under acidic or basic conditions.

-

Amidation: Reaction with amines to form the corresponding diamides, opening pathways to new bioactive compounds.

-

Reduction: Reduction with strong reducing agents like Lithium Aluminum Hydride (LiAlH₄) to yield the corresponding diol, 3,4-bis(hydroxymethyl)thiophene.

Role as a Bioactive Scaffold

The compound itself has been noted for its bioactivity, with reports suggesting it has cytotoxic properties and can act as an alkylating agent for DNA and RNA.[1] This inherent activity, combined with its utility as a synthetic platform, makes it a compound of interest in drug discovery programs. Derivatives of similar thiophene dicarboxylates have been synthesized and evaluated for potent anticancer and antimicrobial activities.

The role of this molecule as a foundational building block is visualized below.

Caption: Synthetic utility of this compound as a chemical intermediate.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents several hazards.[4]

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Recommended Handling Procedures:

-

Work in a well-ventilated fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Avoid inhalation of dust and contact with skin and eyes.

-

In case of contact, wash the affected area thoroughly with water. Seek medical attention if irritation persists.

-

Store in a cool, dry place away from incompatible materials.

Conclusion

This compound is a foundational reagent whose structural simplicity belies its significant potential in advanced chemical synthesis. While some of its fundamental physical properties require more thorough documentation in scientific literature, its synthesis is straightforward via established esterification methods. Its proven utility as a precursor to bioactive molecules and functional materials ensures its continued relevance to researchers in both academic and industrial laboratories. Adherence to proper safety protocols is essential when handling this compound.

References

-

AA Blocks. This compound | 4282-35-3. [Link]

-

PubChem. This compound. [Link]

-

Organic Chemistry Portal. Fischer Esterification. [Link]

Sources

An In-depth Technical Guide to the Synthesis of Dimethyl Thiophene-3,4-dicarboxylate

Foreword: The Significance of Dimethyl Thiophene-3,4-dicarboxylate in Modern Research

This compound is a pivotal building block in the landscape of organic synthesis, particularly for researchers, scientists, and professionals in drug development and materials science. Its thiophene core, adorned with two electronically significant methoxycarbonyl groups, provides a versatile scaffold for the construction of complex molecular architectures. This guide offers an in-depth exploration of a robust and reliable synthetic pathway to this valuable compound, grounded in established chemical principles and supported by practical, field-proven insights. Our focus is to not only provide a procedural blueprint but to also elucidate the underlying chemical rationale, thereby empowering researchers to adapt and optimize these methods for their specific applications.

Strategic Approach to Synthesis: The Paal-Knorr Thiophene Synthesis

Among the various methodologies for constructing the thiophene ring, the Paal-Knorr synthesis stands out for its efficiency and directness in converting 1,4-dicarbonyl compounds into the corresponding thiophenes.[1][2][3][4] This approach is particularly well-suited for the synthesis of this compound, utilizing a readily accessible 1,4-dicarbonyl precursor.

The core of this strategy involves the reaction of a 1,4-dicarbonyl compound with a sulfurizing agent, such as Lawesson's reagent or phosphorus pentasulfide (P₄S₁₀), to effect the cyclization and formation of the thiophene ring.[1][2][4]

Logical Framework for the Paal-Knorr Synthesis

Caption: Workflow for the Paal-Knorr synthesis of this compound.

Part 1: Synthesis of the 1,4-Dicarbonyl Precursor: Dimethyl 2,3-diacetylsuccinate

The cornerstone of this synthetic route is the preparation of the 1,4-dicarbonyl precursor, dimethyl 2,3-diacetylsuccinate. This compound can be synthesized from commercially available starting materials. A common method involves the reaction of dimethyl maleate with acetaldehyde in the presence of a radical initiator.[5]

Experimental Protocol: Synthesis of Dimethyl 2,3-diacetylsuccinate

Materials:

-

Dimethyl maleate

-

Acetaldehyde

-

Radical initiator (e.g., benzoyl peroxide)

-

High-pressure reactor

-

Distillation apparatus

Procedure:

-

A mixture of dimethyl maleate, acetaldehyde (in a molar ratio of approximately 1:1.0-1.5), and a catalytic amount of a radical initiator (e.g., 0.01-0.05 weight ratio to dimethyl maleate) is prepared.[5]

-

This mixture is continuously fed into a high-pressure reactor using a high-pressure metering pump.[5]

-

The reaction is typically carried out at a temperature of 115-140 °C and a pressure of 1.0-2.0 MPa.[5]

-

The reaction mixture is continuously discharged from the reactor.

-

After the reaction, excess acetaldehyde is removed by atmospheric distillation.

-

The resulting crude product is then purified by vacuum distillation to yield dimethyl 2,3-diacetylsuccinate.

Part 2: The Core Reaction: Paal-Knorr Thiophene Synthesis

With the 1,4-dicarbonyl precursor in hand, the next crucial step is the cyclization to form the thiophene ring. This is achieved through the Paal-Knorr reaction, which employs a sulfurizing agent to replace the carbonyl oxygens with sulfur and facilitate ring closure. Lawesson's reagent is a preferred sulfurizing agent due to its milder reaction conditions compared to phosphorus pentasulfide.[4]

Reaction Mechanism: A Stepwise Look

The mechanism of the Paal-Knorr thiophene synthesis is thought to proceed through the following key steps:

-

Thionation: The sulfurizing agent (e.g., Lawesson's reagent) reacts with the carbonyl groups of the 1,4-dicarbonyl compound to form thioketone intermediates.[2]

-

Enolization/Thioenolization: The thioketone intermediate undergoes tautomerization to form a thioenol.

-

Cyclization: An intramolecular nucleophilic attack of the thioenol onto the other thiocarbonyl group initiates the ring closure.

-

Dehydration/Dehydrosulfurization: The resulting intermediate undergoes dehydration and elimination of a sulfur-containing byproduct to yield the aromatic thiophene ring.

Caption: Simplified mechanism of the Paal-Knorr thiophene synthesis.

Experimental Protocol: Synthesis of this compound

Materials:

-

Dimethyl 2,3-diacetylsuccinate

-

Lawesson's reagent

-

Anhydrous toluene (or other high-boiling aprotic solvent)

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve dimethyl 2,3-diacetylsuccinate in anhydrous toluene.

-

Add Lawesson's reagent (typically 0.5-1.0 equivalents relative to the dicarbonyl compound).

-

Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Once the starting material is consumed, cool the reaction mixture to room temperature.

-

Filter the mixture to remove any insoluble byproducts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent.

-

Combine the fractions containing the desired product and evaporate the solvent to yield this compound.

Part 3: Purification and Characterization

Rigorous purification and unambiguous characterization are paramount to ensure the synthesized this compound meets the high standards required for subsequent applications.

Purification by Recrystallization

For further purification, recrystallization is an effective technique. The choice of solvent is critical and is determined by the solubility profile of the compound. A good recrystallization solvent will dissolve the compound at an elevated temperature but not at room temperature.

Recommended Solvent System:

A mixture of a polar solvent like ethanol or ethyl acetate with a non-polar solvent such as hexane or heptane is often effective.[6][7] The product is dissolved in a minimal amount of the hot polar solvent, and the non-polar solvent is added dropwise until turbidity is observed. Upon slow cooling, crystals of the purified product should form.

Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for confirming the structure and purity of the final product. The expected ¹H and ¹³C NMR spectral data provide a unique fingerprint for this compound.

Expected NMR Data (in CDCl₃):

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹H | ~7.9-8.1 | Singlet | Thiophene ring protons (H-2, H-5) |

| ¹H | ~3.9 | Singlet | Methyl ester protons (-OCH₃) |

| ¹³C | ~163 | Singlet | Carbonyl carbons (-C=O) |

| ¹³C | ~135 | Singlet | Thiophene ring carbons (C-3, C-4) |

| ¹³C | ~128 | Singlet | Thiophene ring carbons (C-2, C-5) |

| ¹³C | ~52 | Singlet | Methyl ester carbons (-OCH₃) |

Note: The exact chemical shifts may vary slightly depending on the solvent and spectrometer frequency. The provided data is an estimation based on typical values for similar structures.[8][9]

Conclusion: A Reliable Pathway to a Key Synthetic Intermediate

The Paal-Knorr synthesis provides a robust and efficient route to this compound from the readily prepared 1,4-dicarbonyl precursor, dimethyl 2,3-diacetylsuccinate. This guide has detailed the critical steps, from the synthesis of the starting material to the final purification and characterization of the target molecule. By understanding the underlying chemical principles and following the outlined protocols, researchers can confidently produce high-purity this compound, a key building block for innovation in pharmaceuticals and materials science.

References

-

Organic Chemistry Portal. Paal-Knorr Thiophene Synthesis. [Link][1][2]

-

The Royal Society of Chemistry. Supporting information for Dimethylamine as the key intermediate generated in situ from dimethylformamide (DMF) for the synthesis of thioamides. [Link][11]

-

The Royal Society of Chemistry. Supporting information for Cost effective thiophene assisted novel dopant-free hole transport materials for efficient perovskite sol. [Link][9]

-

Scribd. 1fiesselmann Thiophene Synthesis | PDF | Ketone | Aldehyde. [Link][12]

-

Google Patents. CN102311345A - Continuous synthesis method of dimethyl acetylsuccinate. [5]

-

Sahu, S. K., et al. "Synthesis, properties and biological activity of thiophene: A review." Der Pharma Chemica 8.19 (2016): 39-50. [Link]

-

SlideShare. Synthesis of Furan and Thiophene. [Link][13][14]

-

Research and Reviews. Derivatives and Synthesis of Heterocyclic Compound: Thiophene. [Link][4]

-

Reddit. Go-to recrystallization solvent mixtures : r/Chempros. [Link][6]

-

Department of Chemistry : University of Rochester. Reagents & Solvents: Solvents for Recrystallization. [Link]

-

Reddit. Recrystallization with two solvents : r/Chempros. [Link]

-

The Royal Society of Chemistry. 1H NMR (500 MHz, CDCl3) δ. [Link][13]

-

National Center for Biotechnology Information. Synthesis, crystal structure and Hirshfeld surface analysis of diethyl 2,6-dimethyl-4-(thiophen-3-yl)-1,4-dihydropyridine-3,5-dicarboxylate. [Link][7]

-

Quora. What is the Paal-Knorr synthesis of a thiophene mechanism?. [Link][12]

-

The Royal Society of Chemistry. 1H NMR (400 MHz, CDCl3) δ =. [Link][8]

Sources

- 1. Diethyl 2,3-diacetylsuccinate | 2049-86-7 | Benchchem [benchchem.com]

- 2. Paal-Knorr Thiophene Synthesis [organic-chemistry.org]

- 3. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 4. rroij.com [rroij.com]

- 5. CN102311345A - Continuous synthesis method of dimethyl acetylsuccinate - Google Patents [patents.google.com]

- 6. reddit.com [reddit.com]

- 7. reddit.com [reddit.com]

- 8. rsc.org [rsc.org]

- 9. rsc.org [rsc.org]

- 10. This compound | C8H8O4S | CID 58401193 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. beilstein-journals.org [beilstein-journals.org]

- 12. quora.com [quora.com]

- 13. rsc.org [rsc.org]

- 14. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]

"Dimethyl thiophene-3,4-dicarboxylate" spectroscopic data (NMR, IR, MS)

An In-Depth Technical Guide to the Spectroscopic Characterization of Dimethyl thiophene-3,4-dicarboxylate

Authored by: A Senior Application Scientist

Introduction

This compound is a heterocyclic compound featuring a five-membered thiophene ring symmetrically substituted with two methyl ester groups. Thiophene and its derivatives are fundamental scaffolds in medicinal chemistry and materials science, valued for their distinct electronic properties and biological activities.[1][2] The specific arrangement of the dicarboxylate functional groups in this molecule makes it a valuable building block in organic synthesis and a subject of interest for studying the electronic effects on the thiophene core.

This technical guide provides a comprehensive analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used for the structural elucidation and characterization of this compound. The content herein is synthesized from established spectroscopic principles and available data, offering field-proven insights for researchers, scientists, and professionals in drug development.[3]

Molecular Structure and Physicochemical Properties

A thorough understanding of the molecule's structure is paramount to interpreting its spectroscopic output. The symmetrical nature of this compound is a dominant feature that simplifies its NMR spectra.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential technique for confirming the molecular structure of organic compounds by providing detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) nuclei.[3] The symmetry of this compound leads to a characteristically simple and easily interpretable NMR spectrum.

¹H NMR Spectroscopy

Interpretation and Causality: The ¹H NMR spectrum is expected to show two distinct signals due to the molecule's symmetry.

-

Thiophene Protons (H-2, H-5): The two protons attached to the thiophene ring are chemically equivalent. They are expected to appear as a single singlet. The electron-withdrawing nature of the adjacent carboxylate groups deshields these protons, causing their signal to appear at a relatively high chemical shift (downfield) compared to unsubstituted thiophene.[1]

-

Methyl Protons (-OCH₃): The six protons of the two methyl ester groups are also chemically equivalent, giving rise to a second singlet.

Data Summary:

| Proton Type | Multiplicity | Integration | Approximate Chemical Shift (δ, ppm) |

| Thiophene (H-2, H-5) | Singlet | 2H | ~8.0 |

| Methyl (-OCH₃) | Singlet | 6H | ~3.9 |

¹³C NMR Spectroscopy

Interpretation and Causality: The proton-decoupled ¹³C NMR spectrum is expected to display four signals, reflecting the four unique carbon environments in the symmetric molecule.

-

Carbonyl Carbons (C=O): The two carbons of the ester carbonyl groups are equivalent and will appear as a single signal in the typical downfield region for ester carbonyls.

-

Substituted Ring Carbons (C-3, C-4): The two thiophene ring carbons directly bonded to the ester groups are equivalent.

-

Unsubstituted Ring Carbons (C-2, C-5): The two thiophene ring carbons bonded to hydrogen are equivalent.

-

Methyl Carbons (-OCH₃): The two methyl carbons of the ester groups are equivalent and will appear as a single signal in the upfield region of the spectrum.

Data Summary:

| Carbon Type | Approximate Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | ~162 |

| Substituted Ring (C-3, C-4) | ~138 |

| Unsubstituted Ring (C-2, C-5) | ~132 |

| Methyl (-OCH₃) | ~53 |

Experimental Protocol for NMR Data Acquisition

The following provides a generalized, yet robust, workflow for acquiring high-quality NMR data for this compound.

Caption: Standardized workflow for NMR spectroscopic analysis.

Detailed Steps:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) to serve as an internal standard (δ 0.00 ppm).

-

Spectrometer Setup: Insert the NMR tube into the spectrometer. Lock the field frequency using the deuterium signal from the solvent. Tune and shim the spectrometer to optimize the magnetic field homogeneity.[3]

-

¹H NMR Acquisition:

-

Use a standard single-pulse sequence.

-

Set a spectral width of approximately 12 ppm.

-

Acquire 16 to 32 scans for a good signal-to-noise ratio.

-

Employ a relaxation delay of 1-2 seconds.[3]

-

-

¹³C NMR Acquisition:

-

Use a proton-decoupled pulse sequence to simplify the spectrum.

-

Set a spectral width of approximately 220 ppm.

-

Acquire a sufficient number of scans (e.g., 1024 or more) as the ¹³C isotope has a low natural abundance.

-

Use a relaxation delay of 2-5 seconds.

-

-

Data Processing: Apply Fourier transformation to the acquired Free Induction Decay (FID), followed by phase and baseline correction. Calibrate the chemical shift scale using the TMS signal. For the ¹H spectrum, integrate the signals to determine the relative proton ratios.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Interpretation and Causality: The IR spectrum of this compound is dominated by the vibrations of the ester groups and the thiophene ring.

-

C=O Stretch: A very strong and sharp absorption band is expected for the carbonyl stretch of the two ester groups. For α,β-unsaturated esters, this band typically appears between 1730-1715 cm⁻¹.[6]

-

C–O Stretches: Esters exhibit two distinct C-O stretching vibrations, which are typically strong and appear in the 1300-1000 cm⁻¹ region.[6][7] These correspond to the asymmetric and symmetric vibrations of the C-C(=O)-O moiety.

-

C-H Stretches: Aromatic C-H stretching from the thiophene ring is expected just above 3000 cm⁻¹ (typically 3120-3050 cm⁻¹). Aliphatic C-H stretching from the methyl groups will appear just below 3000 cm⁻¹.[8]

-

Thiophene Ring Vibrations: C=C stretching vibrations within the aromatic ring typically appear in the 1600–1400 cm⁻¹ region.[9] A C-S stretching band may also be observed at lower frequencies (around 700 cm⁻¹).[2][9]

Data Summary:

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Intensity |

| C-H Stretch (Aromatic) | Thiophene Ring | 3120 - 3050 | Medium-Weak |

| C-H Stretch (Aliphatic) | -CH₃ | 3000 - 2850 | Medium |

| C=O Stretch | Ester | 1730 - 1715 | Strong, Sharp |

| C=C Stretch (Aromatic) | Thiophene Ring | 1600 - 1400 | Medium |

| C-O Stretch | Ester | 1300 - 1000 | Strong (two bands) |

| C-S Stretch | Thiophene Ring | ~700 | Medium-Weak |

Experimental Protocol for IR Data Acquisition (KBr Pellet Method)

-

Sample Preparation: Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Pellet Formation: Transfer the powder to a pellet press and apply several tons of pressure to form a thin, transparent KBr pellet.

-

Data Acquisition: Place the pellet in the sample holder of the FT-IR spectrometer.

-

Spectrum Recording: Record the spectrum, typically over a range of 4000-400 cm⁻¹. Acquire a background spectrum of the empty spectrometer beforehand to subtract atmospheric CO₂ and H₂O absorptions.

Caption: Correlation of functional groups to IR absorption regions.

Mass Spectrometry (MS)

Mass spectrometry provides critical information about a molecule's mass and its fragmentation pattern upon ionization, which aids in confirming the molecular weight and structural components.

Interpretation and Causality: Using a technique like Electron Ionization (MS-EI), the mass spectrum will show a molecular ion peak (M⁺) and several fragment ions.

-

Molecular Ion (M⁺): The peak corresponding to the intact molecule's mass. For C₈H₈O₄S, the monoisotopic mass is 200.01 Da.[5] This peak should be clearly visible.

-

Key Fragmentation Pathways: Fragmentation typically occurs at the weakest bonds or results in the formation of stable ions or neutral molecules.[10]

-

Loss of a Methoxy Radical (•OCH₃): Cleavage of the O-CH₃ bond would result in an [M-31]⁺ ion at m/z 169.

-

Loss of a Carbomethoxy Radical (•COOCH₃): Cleavage of the ring-C to carbonyl-C bond would lead to an [M-59]⁺ ion at m/z 141.

-

Thiophene Ring Fragmentation: The thiophene ring itself can undergo cleavage, though predicting the exact fragments can be complex.[11]

-

Data Summary:

| m/z | Ion Structure | Interpretation |

| 200 | [C₈H₈O₄S]⁺ | Molecular Ion (M⁺) |

| 169 | [M - OCH₃]⁺ | Loss of a methoxy radical |

| 141 | [M - COOCH₃]⁺ | Loss of a carbomethoxy radical |

Experimental Protocol for MS Data Acquisition (EI-MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or after separation by Gas Chromatography (GC) for volatile compounds.

-

Ionization: Bombard the sample with high-energy electrons (typically 70 eV) in the ion source. This ejects an electron from the molecule to form the molecular ion (M⁺).

-

Fragmentation: The molecular ion, containing excess energy, undergoes fragmentation into smaller, charged ions.

-

Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and their abundance is plotted against their m/z value to generate the mass spectrum.

Caption: A simplified potential fragmentation pathway for the title compound.

Conclusion

The spectroscopic characterization of this compound is straightforward due to its high degree of symmetry. ¹H and ¹³C NMR spectra provide definitive confirmation of the carbon-hydrogen framework with a minimal number of signals. Infrared spectroscopy validates the presence of the key ester and thiophene functional groups through their characteristic vibrational frequencies. Finally, mass spectrometry confirms the molecular weight and offers insight into the molecule's stability and primary fragmentation routes. Together, these three analytical techniques provide a self-validating system for the unambiguous structural confirmation of this important heterocyclic compound.

References

- A Comparative Guide to ¹H and ¹³C NMR Analysis of 3-Substituted Thiophenes. (2025). Benchchem.

- The Infrared Absorption Spectra of Thiophene Derivatives. Journal of the Society of Chemical Industry, Japan.

- Supporting Information. (2019). The Royal Society of Chemistry.

- This compound | 4282-35-3. Biosynth.

- Spectroscopic and Synthetic Insights into Nitro-Substituted Benzo[b]thiophene Derivatives: A Technical Overview. Benchchem.

- 3,4-Dimethylthieno[2,3-b]thiophene-2,5-dicarbonitrile. (2011). National Institutes of Health (NIH).

- Understanding the aromaticity of substituted thiophenes. Benchchem.

- Synthesis, Characterization of thiophene derivatives and its biological applications. (2025). IOP Publishing.

- This compound | C8H8O4S | CID 58401193. PubChem.

- This compound. CymitQuimica.

- FT-IR spectra of thiophene and polythiophene prepared by chemical oxidative polymerization in aqueous medium. ResearchGate.

- IR Spectroscopy Tutorial: Esters. University of Calgary.

- Carbonyl compounds - IR spectroscopy. University of California, Los Angeles.

- The C=O Bond, Part VI: Esters and the Rule of Three. (2018). Spectroscopy Online.

- Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts.

- Fragmentation of diamide derivatives of 3,4-ethylenedioxythiophene. (2012). PubMed.

Sources

- 1. benchchem.com [benchchem.com]

- 2. journalwjarr.com [journalwjarr.com]

- 3. benchchem.com [benchchem.com]

- 4. This compound | 4282-35-3 | EAA28235 [biosynth.com]

- 5. This compound | C8H8O4S | CID 58401193 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. spectroscopyonline.com [spectroscopyonline.com]

- 8. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]

- 9. researchgate.net [researchgate.net]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. benchchem.com [benchchem.com]

A Technical Guide to the Solubility of Dimethyl thiophene-3,4-dicarboxylate in Common Organic Solvents

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility of Dimethyl thiophene-3,4-dicarboxylate, a key building block in medicinal chemistry and materials science. Recognizing the frequent absence of readily available, comprehensive solubility data for specialized reagents, this document moves beyond a simple data sheet. It equips researchers, chemists, and formulation scientists with the foundational principles, predictive logic, and a robust experimental protocol to systematically evaluate the solubility of this compound. We will explore the molecular characteristics governing its solubility, provide a detailed gravimetric method for quantitative determination, and present a framework for organizing and interpreting the resulting data.

Introduction: The Significance of Solubility

This compound (CAS No. 4282-35-3) is a heterocyclic compound featuring a thiophene core with two methyl ester functional groups at the 3 and 4 positions.[1][2] Its rigid, electron-rich structure makes it a valuable precursor in the synthesis of conjugated polymers, organic semiconductors, and pharmacologically active molecules.[2]

In any of these applications, solubility is not a trivial parameter; it is a critical enabler of success. Whether for reaction chemistry, purification by crystallization, formulation for biological screening, or thin-film deposition, understanding how this compound behaves in various organic solvents is paramount. Poor solvent selection can lead to failed reactions, low yields, and inaccurate biological data. This guide provides the necessary tools to make informed decisions.

Theoretical Framework & Predictive Analysis

The principle of "like dissolves like" is the cornerstone of solubility prediction.[3][4] The solubility of a solute in a solvent is governed by the intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. For a substance to dissolve, the energy of the solute-solvent interactions must be sufficient to overcome the solute's crystal lattice energy and the solvent's intermolecular forces.

Let's analyze the structure of this compound:

-

Thiophene Ring: A five-membered aromatic heterocycle containing sulfur. It is relatively non-polar but possesses π-electrons that can participate in dipole-induced dipole and van der Waals interactions.

-

Two Methyl Ester Groups (-COOCH₃): These groups are highly polar and introduce strong dipole-dipole interactions. The oxygen atoms can also act as hydrogen bond acceptors.

Solubility Predictions:

-

Non-Polar Solvents (e.g., Hexane, Cyclohexane): Solubility is expected to be low . The strong dipole-dipole interactions between the ester groups of the solute molecules are much stronger than the weak van der Waals forces that would form with a non-polar solvent.[5]

-

Moderately Polar Aprotic Solvents (e.g., Chloroform, Dichloromethane, THF, Ethyl Acetate): Solubility is predicted to be good to high . These solvents have significant dipole moments that can effectively interact with the polar ester groups of the molecule, breaking apart the crystal lattice.

-

Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, DMF, DMSO): Solubility is expected to be very high . These solvents are highly polar and can strongly solvate the ester functionalities.[6]

-

Polar Protic Solvents (e.g., Methanol, Ethanol, Water): Solubility may be limited . While these solvents are polar, their strong hydrogen-bonding networks (solvent-solvent interactions) can be difficult to disrupt. This compound can only act as a hydrogen bond acceptor, not a donor, which may limit its ability to integrate into these networks.

Experimental Determination of Solubility

While theoretical prediction is useful, empirical determination is essential for accurate quantitative data. The gravimetric "shake-flask" method is the gold standard for determining thermodynamic equilibrium solubility due to its accuracy and reliability.[7][8][9] It directly measures the mass of a solute dissolved in a known volume of a saturated solution.

Detailed Protocol: Gravimetric Solubility Determination

This protocol provides a self-validating system for obtaining reliable solubility data. The core principle is to create a saturated solution in equilibrium with excess solid, separate the liquid phase, and quantify the dissolved solid by mass after solvent evaporation.[7][10]

Materials and Equipment:

-

This compound (solid)

-

Selected organic solvents (analytical grade)

-

Scintillation vials or small flasks with screw caps

-

Orbital shaker or magnetic stirrer with temperature control

-

Analytical balance (readable to 0.1 mg)

-

Glass syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric pipettes

-

Pre-weighed evaporating dishes or vials

-

Vacuum oven or standard laboratory oven

Step-by-Step Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial (e.g., 20-30 mg). The key is to ensure solid material remains undissolved at the end of the experiment.

-

Add a known volume of the chosen solvent (e.g., 2 mL).

-

Securely cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial on an orbital shaker or use a magnetic stir bar.

-

Agitate the slurry at a constant, controlled temperature (e.g., 25°C) for at least 24 hours.

-

Causality: A 24-hour period is typically sufficient to ensure the system reaches thermodynamic equilibrium, where the rate of dissolution equals the rate of precipitation.[9][11] This step is critical for obtaining reproducible thermodynamic solubility, as opposed to faster but less precise kinetic solubility.[12]

-

-

Phase Separation:

-

Allow the vials to sit undisturbed at the same constant temperature for 1-2 hours to let the excess solid settle.

-

Carefully draw the supernatant (the clear, saturated solution) into a glass syringe.

-

Attach a syringe filter to the end of the syringe and dispense the clear filtrate into a clean, dry vial.

-

Causality: Filtration is essential to completely remove all undissolved micro-particulates, which would otherwise inflate the final mass measurement.[7] Using a filter material like PTFE ensures compatibility with a wide range of organic solvents.

-

-

Quantification:

-

Using a volumetric pipette, transfer a precise aliquot of the filtrate (e.g., 1.00 mL) into a pre-weighed (tared) evaporating dish. Record the exact mass of the empty dish.

-

Place the dish in a vacuum oven at a moderate temperature (e.g., 40-50°C) until all the solvent has evaporated.

-

Causality: Using a vacuum oven accelerates evaporation without requiring high temperatures that could potentially degrade the compound.

-

Once visually dry, continue to dry the dish for several hours (or overnight) to ensure all residual solvent is removed.

-

Transfer the dish to a desiccator to cool to room temperature before weighing.

-

Weigh the dish containing the dried solute. Repeat the drying and weighing cycle until a constant mass is achieved (e.g., two consecutive weighings are within ±0.1 mg).

-

Causality: Drying to a constant weight is a self-validating step that confirms the complete removal of the solvent, ensuring the final mass is solely that of the dissolved solute.[10]

-

-

Calculation:

-

Calculate the solubility using the following formula:

-

Solubility (mg/mL) = (Mass of [Dish + Solute] - Mass of Dish) / Volume of Aliquot (mL)

-

-

Data Presentation and Interpretation

All experimentally determined data should be compiled into a structured table for easy comparison and analysis. This allows for a clear overview of how solvent properties correlate with the solubility of this compound.

Table 1: Solubility of this compound in Common Organic Solvents at 25°C

| Solvent | Solvent Class | Polarity Index¹ | Qualitative Observation | Quantitative Solubility (mg/mL) |

| n-Hexane | Non-Polar | 0.1 | Insoluble | |

| Toluene | Non-Polar | 2.4 | Sparingly Soluble | |

| Diethyl Ether | Polar Aprotic | 2.8 | Soluble | |

| Dichloromethane | Polar Aprotic | 3.1 | Soluble | |

| Tetrahydrofuran (THF) | Polar Aprotic | 4.0 | Freely Soluble | |

| Ethyl Acetate | Polar Aprotic | 4.4 | Freely Soluble | |

| Acetone | Polar Aprotic | 5.1 | Freely Soluble | |

| Acetonitrile | Polar Aprotic | 5.8 | Soluble | |

| Dimethylformamide (DMF) | Polar Aprotic | 6.4 | Very Soluble | |

| Methanol | Polar Protic | 5.1 | Sparingly Soluble | |

| Water | Polar Protic | 10.2 | Insoluble | |

| ¹Polarity index values are relative and sourced from common literature. |

Visualizing the Experimental Workflow

To clarify the logical flow of the solubility determination process, the following workflow diagram is provided.

Caption: Workflow for gravimetric solubility determination.

Conclusion

This guide has established a comprehensive methodology for approaching the solubility of this compound. By combining theoretical structural analysis with a robust and reliable experimental protocol, researchers can confidently generate the accurate solubility data required for their work. This systematic approach not only provides quantitative values but also fosters a deeper understanding of the intermolecular interactions that govern the behavior of this important chemical compound in solution, enabling more efficient and successful research and development outcomes.

References

- Vertex AI Search. (n.d.). Determination of Solubility by Gravimetric Method.

- Qureshi, A., Vyas, J., & Upadhyay, U. M. (2021). Determination of solubility by gravimetric method: A brief review. International Journal of Pharmaceutical Sciences and Drug Analysis, 1(1), 58-60.

- Solubility of Things. (n.d.). Gravimetric Analysis.

- National Journal of Pharmaceutical Sciences. (2021). Determination of solubility by gravimetric method: A brief review.

- Academia.edu. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

- Pace University. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

- PubChem. (n.d.). This compound.

- Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube.

- Pan, L., et al. (n.d.). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. Analytical Chemistry. ACS Publications.

- S. K. P. (2015, June 8). Absorption Spectroscopic Determination of Solubility of Alloxazine in Aqueous Solutions. Scirp.org.

- University of Calgary. (2023, August 31). Solubility of Organic Compounds.

- Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.

- Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.

- ResearchGate. (2025, August 6). Comparison of chromatographic and spectroscopic methods used to rank compounds for aqueous solubility.

- Ingenta Connect. (2009, May 5). UV Spectrophotometric method for the identification and solubility determination of nevirapine.

- Biosynth. (n.d.). This compound.

- Sigma-Aldrich. (n.d.). Solvent Miscibility Table.

- Solubility of Things. (n.d.). 2,5-Dimethyltetrahydrothiophene.

- UCLA. (2020, August 9). Common Solvents Used in Organic Chemistry: Table of Properties.

Sources

- 1. This compound | C8H8O4S | CID 58401193 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 4282-35-3 | EAA28235 [biosynth.com]

- 3. m.youtube.com [m.youtube.com]

- 4. Solvent Miscibility Table [sigmaaldrich.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. organicchemistrydata.org [organicchemistrydata.org]

- 7. uomus.edu.iq [uomus.edu.iq]

- 8. pharmacyjournal.info [pharmacyjournal.info]

- 9. lup.lub.lu.se [lup.lub.lu.se]

- 10. pharmajournal.net [pharmajournal.net]

- 11. ingentaconnect.com [ingentaconnect.com]

- 12. pubs.acs.org [pubs.acs.org]

"Dimethyl thiophene-3,4-dicarboxylate" chemical reactivity and stability

An In-Depth Technical Guide to the Chemical Reactivity and Stability of Dimethyl Thiophene-3,4-dicarboxylate

Introduction

This compound (DMTD) is a heterocyclic compound featuring a five-membered thiophene ring symmetrically substituted with two methyl ester groups at the 3 and 4 positions. This unique arrangement of an electron-rich aromatic core flanked by electron-withdrawing functional groups imparts a versatile chemical character, making it a valuable building block in both medicinal chemistry and materials science. In pharmaceutical research and development, the parent diacid, thiophene-3,4-dicarboxylic acid, is recognized as a crucial intermediate for assembling complex molecular frameworks and novel therapeutic agents.[1] In materials science, derivatives of DMTD serve as key monomers in the synthesis of advanced π-conjugated polymers with applications in optoelectronics.[2]

This guide serves as a technical resource for researchers, scientists, and drug development professionals, offering a detailed exploration of the chemical reactivity and stability of DMTD. By understanding its reaction pathways and degradation profiles, scientists can better leverage this compound for the rational design of new molecules and materials.

| Property | Value |

| IUPAC Name | This compound[3] |

| CAS Number | 4282-35-3[3][4][5] |

| Molecular Formula | C₈H₈O₄S[3][4] |

| Molecular Weight | 200.21 g/mol [3][4] |

| SMILES | COC(=O)C1=CSC=C1C(=O)OC[3][4] |

| Physical Form | Solid[6] |

Section 1: Chemical Reactivity Profile

The reactivity of DMTD is governed by the interplay between the thiophene ring and its two ester substituents. The thiophene core is an aromatic, electron-rich system, while the adjacent ester groups are strongly electron-withdrawing. This electronic push-pull dynamic dictates the primary modes of chemical transformation, which are centered on the ester functionalities and the unsubstituted α-positions (C2 and C5) of the thiophene ring.

Reactions at the Ester Functional Groups

The vicinal ester groups are the primary sites for synthetic modification, allowing for straightforward conversion into other key functional groups.

The most fundamental reaction of DMTD is the hydrolysis of its two ester groups to yield thiophene-3,4-dicarboxylic acid. This transformation is typically achieved under basic conditions (saponification) followed by acidic workup.

-

Causality: The reaction is catalyzed by hydroxide ions, which act as nucleophiles, attacking the electrophilic carbonyl carbon of the ester. This tetrahedral intermediate then collapses, expelling a methoxide ion. Subsequent acidification protonates the resulting carboxylate salt to give the dicarboxylic acid. Acid-catalyzed hydrolysis is also possible but often requires harsher conditions. The resulting diacid is a critical precursor in pharmaceutical synthesis.[1]

Experimental Protocol: Saponification of DMTD

-

Dissolve this compound (1.0 eq) in a suitable solvent like methanol or a methanol/water mixture.

-

Add an aqueous solution of sodium hydroxide or potassium hydroxide (2.2 eq) dropwise at room temperature.

-

Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and remove the organic solvent under reduced pressure.

-

Dilute the remaining aqueous solution with water and cool in an ice bath.

-

Acidify the solution by slow addition of concentrated HCl until the pH is ~1-2, resulting in the precipitation of the product.

-

Collect the solid by vacuum filtration, wash with cold water, and dry to yield thiophene-3,4-dicarboxylic acid.

DMTD can react with primary or secondary amines to form the corresponding diamides. This reaction is crucial for building libraries of compounds in drug discovery, as the amide bond is a key structural feature in many biologically active molecules.

-

Causality: The reaction proceeds via nucleophilic acyl substitution. While direct reaction with amines is possible, it is often slow. The process can be accelerated by converting the ester to a more reactive species or by using a catalyst. Alternatively, DMTD can first be hydrolyzed to the diacid, which is then coupled with an amine using standard peptide coupling reagents (e.g., HBTU, HATU).

Experimental Protocol: Direct Amidation with an Amine

-

Combine this compound (1.0 eq) and the desired amine (2.5 eq) in a sealed reaction vessel.

-

Optionally, add a catalyst such as sodium methoxide or a Lewis acid.

-

Heat the mixture, with or without a high-boiling point solvent, and monitor for the evolution of methanol.

-

Upon completion, cool the mixture and purify the resulting diamide product, typically by crystallization or column chromatography.

The ester groups can be reduced to primary alcohols to furnish 3,4-bis(hydroxymethyl)thiophene. This diol is another versatile intermediate for further functionalization.

-

Causality: A strong reducing agent, such as lithium aluminum hydride (LiAlH₄), is required for this transformation. Sodium borohydride (NaBH₄) is generally not reactive enough to reduce esters. The reaction involves the nucleophilic addition of a hydride ion to the ester carbonyl, followed by elimination of methoxide and a second hydride addition to the intermediate aldehyde.

Experimental Protocol: Reduction with LiAlH₄

-

In a flame-dried flask under an inert atmosphere (e.g., argon), suspend lithium aluminum hydride (2.0 eq) in an anhydrous ether solvent like THF or diethyl ether.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of this compound (1.0 eq) in the same anhydrous solvent.

-

After the addition is complete, allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

-

Carefully quench the reaction by sequential, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

-

Filter the resulting granular precipitate and wash it thoroughly with an organic solvent (e.g., ethyl acetate).

-

Combine the organic filtrates, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude diol, which can be purified by chromatography or crystallization.

Reactions Involving the Thiophene Ring

The unsubstituted C2 and C5 positions of the thiophene ring are susceptible to electrophilic substitution and are key handles for polymerization.

While DMTD itself does not readily polymerize, it is an excellent precursor to monomers used in conducting polymers. The most common strategy involves halogenation (typically bromination) at the C2 and C5 positions. The resulting 2,5-dihalo-thiophene derivative can then undergo cross-coupling reactions.

-

Causality: The electron-withdrawing ester groups deactivate the thiophene ring towards electrophilic substitution. However, the α-positions (C2/C5) remain the most reactive sites. Reagents like N-Bromosuccinimide (NBS) in a polar solvent are effective for this transformation. The resulting dibromide is a versatile monomer for polymerizations like Suzuki or Stille couplings, which are foundational methods for creating π-conjugated systems for organic electronics.[2]

Some reports indicate that DMTD may possess cytotoxic properties, potentially through the alkylation of biological macromolecules like DNA and RNA.[4] This suggests that the molecule, or its metabolites, can act as an electrophile in a biological context. Researchers in drug development should consider this potential mechanism of action and associated toxicity.

Section 2: Stability Profile

The stability of DMTD is a critical consideration for its storage, handling, and application in multi-step syntheses.

| Condition | Stability Assessment | Rationale / Potential Degradation Pathway |

| Thermal | Good to Excellent | The aromatic thiophene ring is inherently stable. Polymers derived from related structures exhibit high thermal stability with decomposition temperatures often exceeding 200 °C.[2][7] DMTD is expected to be stable under typical synthetic heating conditions (reflux in common organic solvents). |

| Photochemical | Moderate | As a conjugated aromatic system, DMTD may be susceptible to degradation upon prolonged exposure to high-energy UV radiation. This could involve ring-opening reactions or polymerization. It is advisable to store the compound protected from light. |

| Acidic pH | Fair to Poor | Susceptible to acid-catalyzed hydrolysis of the ester groups, especially in the presence of water and heat. This will convert the molecule to thiophene-3,4-dicarboxylic acid. |

| Basic pH | Poor | Highly susceptible to base-catalyzed hydrolysis (saponification). This reaction is generally faster and more efficient than acid-catalyzed hydrolysis. Contact with strong bases should be avoided unless hydrolysis is the intended reaction. |

| Redox | Generally Stable | The thiophene ring can be oxidized under harsh conditions, but it is stable to many common oxidizing and reducing agents that target other functional groups. The ester groups are stable to most oxidants but can be reduced by powerful agents like LiAlH₄. |

A potential, though less common, decomposition pathway for derivatives involves rearrangement. For instance, a diferrocenyl 3,4-thiophene dicarboxylate was observed to decompose into an alcohol and the corresponding 3,4-thiophenedicarboxylic anhydride.[8] This suggests that under certain conditions, particularly after hydrolysis to the diacid, intramolecular cyclization to the anhydride is possible.

Section 3: Applications in Research and Development

The specific reactivity and stability of DMTD make it a valuable tool for scientists in multiple disciplines.

-

Pharmaceutical Intermediate: DMTD and its hydrolyzed form, thiophene-3,4-dicarboxylic acid, are versatile scaffolds.[1] The rigid thiophene core can be used to orient functional groups in specific spatial arrangements, a key strategy in designing molecules that fit into the binding pockets of biological targets. The ability to easily convert the esters into amides, alcohols, and other groups allows for extensive Structure-Activity Relationship (SAR) studies.[9]

-

Monomer for Advanced Materials: The ability to functionalize the C2 and C5 positions makes DMTD a foundational block for synthesizing donor-acceptor π-conjugated polymers.[2] These materials are investigated for their hole-transport properties and are used in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and other optoelectronic devices. The thermal stability of the thiophene core contributes to the robustness of the final polymers.[2]

Conclusion

This compound is a chemically versatile and thermally stable building block. Its reactivity is dominated by the transformations of its ester functionalities—hydrolysis, amidation, and reduction—which provide access to a range of useful derivatives. Simultaneously, the C2 and C5 positions of the thiophene ring can be selectively functionalized, most notably for the synthesis of high-performance conjugated polymers. While stable under neutral and thermal conditions, its susceptibility to acid- and base-catalyzed hydrolysis requires careful consideration during experimental design. A thorough understanding of this reactivity and stability profile enables researchers to effectively harness DMTD for innovation in drug discovery and materials science.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link][3]

-

New Journal of Chemistry. (n.d.). Donor–acceptor π-conjugated polymers based on terthiophene-3,4-dicarboxylate, dithienopyrrolobenzothiadiazole and thieno[3,4-c]pyrrole-4,6-dione units and their hole mobility. Royal Society of Chemistry. Retrieved from [Link][2]

-

MDPI. (2021). Synthesis and Characterization of New Conjugated Azomethines End-Capped with Amino-thiophene-3,4-dicarboxylic Acid Diethyl Ester. Retrieved from [Link][7]

-

National Center for Biotechnology Information. (n.d.). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. Retrieved from [Link][9]

-

National Center for Biotechnology Information. (n.d.). 3,4-Dimethylthieno[2,3-b]thiophene-2,5-dicarbonitrile. Retrieved from [Link][10]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Thiophene-3,4-dicarboxylic Acid in Pharmaceutical R&D. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of Thiophene-3,4-dicarboxylic Acid as a Pharmaceutical Intermediate. Retrieved from [Link][1]

-

MDPI. (n.d.). Rearrangement of Diferrocenyl 3,4-Thiophene Dicarboxylate. Retrieved from [Link][8]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Donor–acceptor π-conjugated polymers based on terthiophene-3,4-dicarboxylate, dithienopyrrolobenzothiadiazole and thieno[3,4-c]pyrrole-4,6-dione units and their hole mobility - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. This compound | C8H8O4S | CID 58401193 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 4282-35-3 | EAA28235 [biosynth.com]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. 3,4-Dimethylthiophene-2-carboxylic acid | 89639-74-7 [sigmaaldrich.com]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 3,4-Dimethylthieno[2,3-b]thiophene-2,5-dicarbonitrile - PMC [pmc.ncbi.nlm.nih.gov]

Dimethyl Thiophene-3,4-dicarboxylate: A Technical Guide to Unexplored Biological Potential

Introduction: The Thiophene Scaffold as a Privileged Structure in Medicinal Chemistry

The thiophene ring is a five-membered aromatic heterocycle containing a sulfur atom, which has emerged as a "privileged scaffold" in drug discovery. Its unique electronic properties and ability to act as a bioisostere for other aromatic systems, such as benzene, have led to its incorporation into a multitude of approved therapeutic agents.[1][2][3][4] Thiophene derivatives exhibit a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory effects.[1][3][4][5][6] This guide focuses on a specific, yet under-explored member of this family: Dimethyl thiophene-3,4-dicarboxylate . While direct biological data on this compound is sparse, this document will provide a comprehensive technical overview of its potential biological activities, drawing upon established knowledge of structurally related thiophene-based compounds. The insights and experimental frameworks presented herein are intended to empower researchers and drug development professionals to unlock the therapeutic promise of this molecule.

Chemical Profile of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₈O₄S | [7] |

| Molecular Weight | 200.21 g/mol | [7][8] |

| CAS Number | 4282-35-3 | [7] |

| IUPAC Name | This compound | [7] |

| SMILES | COC(=O)C1=CSC=C1C(=O)OC | [8] |

The structure of this compound, with its central thiophene ring and two adjacent methoxycarbonyl substituents, presents several key features for potential biological interactions. The ester functionalities can participate in hydrogen bonding and may be susceptible to hydrolysis by esterases in biological systems. The thiophene core itself is electron-rich and can engage in various non-covalent interactions with biological macromolecules.[1]

Potential Biological Activities: An Evidence-Based Extrapolation

The following sections delineate the most probable biological activities of this compound, based on the activities of its close chemical relatives.

Anticancer Potential

A significant body of research points to the potent antiproliferative activity of thiophene derivatives.[1][5][9][10][11][12] Notably, derivatives of diethyl 2,5-diaminothiophene-3,4-dicarboxylate have demonstrated significant cytotoxicity against various cancer cell lines, including breast (T47D, MCF-7), cervical (HeLa), and endometrial (Ishikawa) cancer cells.[5] Some of these compounds exhibited IC50 values in the low micromolar range, even surpassing the efficacy of the standard chemotherapeutic agent, Doxorubicin, in certain cell lines.[5]

Plausible Mechanisms of Action:

-

Induction of Apoptosis: Many thiophene-based anticancer agents exert their effects by triggering programmed cell death, or apoptosis, through intrinsic pathways.[9]

-

Enzyme Inhibition: Thiophene derivatives have been shown to inhibit key enzymes involved in cancer progression, such as protein tyrosine phosphatases.[5]

-

Tubulin Interaction: Certain thiophene carboxamides have been designed as biomimetics of Combretastatin A-4 (CA-4), a potent tubulin polymerization inhibitor.[13]

Experimental Workflow for Assessing Anticancer Activity:

Caption: A streamlined workflow for the evaluation of anticancer properties.

Antimicrobial Activity

Thiophene derivatives have a well-documented history of antimicrobial efficacy.[2] For instance, azomethine derivatives of diethyl 2,5-diaminothiophene-3,4-dicarboxylate have shown activity against Gram-positive bacteria (Staphylococcus aureus), Gram-negative bacteria (Escherichia coli), and fungi (Candida albicans).[5] The versatility of the thiophene scaffold allows for chemical modifications that can tune its antimicrobial spectrum and potency.

Potential Targets and Rationale: The antimicrobial activity of thiophenes can arise from their ability to interfere with essential cellular processes in microorganisms, such as cell wall synthesis, protein synthesis, or nucleic acid replication. The specific mechanism is highly dependent on the nature and position of the substituents on the thiophene ring.

Protocol for Antimicrobial Susceptibility Testing:

-

Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., S. aureus, E. coli, C. albicans) is prepared in a suitable broth.

-

Compound Dilution: A serial dilution of this compound is prepared in a 96-well microtiter plate.

-

Inoculation: The microbial suspension is added to each well containing the diluted compound.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

Determination of Minimum Inhibitory Concentration (MIC): The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth. This can be assessed visually or by measuring absorbance.

Anti-inflammatory and Antioxidant Properties

Many thiophene-containing compounds are recognized for their anti-inflammatory and antioxidant activities.[3][4][10][14] Some commercially available non-steroidal anti-inflammatory drugs (NSAIDs), such as Tinoridine and Tiaprofenic acid, feature a thiophene core.[3][4] These drugs often function by inhibiting cyclooxygenase (COX) enzymes, which are key mediators of the inflammatory response.[3][4]

Hypothesized Mechanisms:

-

COX/LOX Inhibition: this compound may inhibit COX-1 and/or COX-2, as well as lipoxygenase (LOX) enzymes, thereby reducing the production of pro-inflammatory prostaglandins and leukotrienes.[3]

-

Radical Scavenging: The electron-rich thiophene ring could potentially act as a radical scavenger, neutralizing reactive oxygen species (ROS) that contribute to oxidative stress and inflammation.[10]

Investigative Pathway for Anti-inflammatory and Antioxidant Effects:

Caption: A dual-pathway approach for assessing antioxidant and anti-inflammatory potential.

Future Directions and Conclusion

This compound represents a promising yet largely uninvestigated chemical entity. Based on the extensive literature on its structural analogs, there is a strong rationale for exploring its potential as an anticancer, antimicrobial, and anti-inflammatory agent. The experimental frameworks provided in this guide offer a starting point for a systematic evaluation of these activities.

Further research should also consider the synthesis of derivatives of this compound. The introduction of various functional groups at the 2- and 5-positions of the thiophene ring could significantly modulate its biological activity, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies will be crucial in optimizing this scaffold to develop novel and effective therapeutic leads.

References

-

Bozorov, K., et al. (2014). Discovery of diethyl 2,5-diaminothiophene-3,4-dicarboxylate derivatives as potent anticancer and antimicrobial agents and screening of anti-diabetic activity: synthesis and in vitro biological evaluation. Part 1. European Journal of Medicinal Chemistry, 84, 739-45. [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

-

Singh, S., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry. [Link]

-

Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiophene. [Link]

-

Walczak, K., et al. (2021). Synthesis and Characterization of New Conjugated Azomethines End-Capped with Amino-thiophene-3,4-dicarboxylic Acid Diethyl Ester. Materials, 14(15), 4125. [Link]

-

MDPI. (n.d.). Thiophene-Based Compounds. Encyclopedia. [Link]

-

Salehi, B., et al. (2021). Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. Molecules, 26(14), 4329. [Link]

-

Ramos, J. C., et al. (2021). Thiophene derivative inflicts cytotoxicity via an intrinsic apoptotic pathway on human acute lymphoblastic leukemia cells. PLOS ONE, 16(6), e0252321. [Link]

-

Mishra, R., et al. (2021). Synthesis and Pharmacological Study of Thiophene Derivatives. International Journal of Pharmaceutical Quality Assurance, 12(3), 282-291. [Link]

-

LookChem. (n.d.). 3,4-Dihydroxy-thiophene-2,5-dicarboxylic acid dimethyl ester. [Link]

-

Ibrahim, S. R. M., et al. (2024). Biological Activities of Thiophenes. Encyclopedia.pub. [Link]

-

Der Pharma Chemica. (n.d.). Synthesis, properties and biological activity of thiophene: A review. [Link]

-

ResearchGate. (n.d.). Biological Diversity of Thiophene: A Review. [Link]

-

PrepChem.com. (n.d.). Synthesis of thiophene-3,4-dicarboxylic anhydride. [Link]

-

Mishra, R., et al. (2022). Synthesis, Pharmacological Evaluation, and In-Silico Studies of Thiophene Derivatives. Molecules, 27(23), 8527. [Link]

-

Bentham Science. (n.d.). A Review on Anticancer Activities of Thiophene and Its Analogs. [Link]

-

Al-Tamimi, A. M., et al. (2013). 3,4-Dimethylthieno[2,3-b]thiophene-2,5-dicarbonitrile. Acta Crystallographica Section E, 69(Pt 8), o1272. [Link]

-

El-Damasy, A. K., et al. (2022). Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. Molecules, 27(24), 8996. [Link]

Sources

- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, Reactions and Medicinal Uses of Thiophene | Pharmaguideline [pharmaguideline.com]

- 3. encyclopedia.pub [encyclopedia.pub]

- 4. mdpi.com [mdpi.com]

- 5. Discovery of diethyl 2,5-diaminothiophene-3,4-dicarboxylate derivatives as potent anticancer and antimicrobial agents and screening of anti-diabetic activity: synthesis and in vitro biological evaluation. Part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. encyclopedia.pub [encyclopedia.pub]

- 7. This compound | C8H8O4S | CID 58401193 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound | 4282-35-3 | EAA28235 [biosynth.com]

- 9. Thiophene derivative inflicts cytotoxicity via an intrinsic apoptotic pathway on human acute lymphoblastic leukemia cells | PLOS One [journals.plos.org]

- 10. impactfactor.org [impactfactor.org]

- 11. researchgate.net [researchgate.net]

- 12. benthamscience.com [benthamscience.com]

- 13. Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 3,4-Dimethylthieno[2,3-b]thiophene-2,5-dicarbonitrile - PMC [pmc.ncbi.nlm.nih.gov]

The Enduring Legacy of 3,4-Disubstituted Thiophenes: A Technical Guide from Discovery to Modern Applications

For Researchers, Scientists, and Drug Development Professionals

Thiophene, a deceptively simple sulfur-containing heterocycle, has etched an indelible mark on the landscape of modern science. Since its serendipitous discovery, its derivatives have become foundational pillars in both medicinal chemistry and materials science. Among these, the 3,4-disubstituted congeners have risen to particular prominence, serving as the linchpin for groundbreaking advancements, from life-saving pharmaceuticals to revolutionary conductive polymers. This technical guide provides an in-depth exploration of the discovery, historical evolution, and synthetic intricacies of 3,4-disubstituted thiophenes, offering field-proven insights and detailed methodologies for the discerning researcher.

A Journey Through Time: From Coal Tar Impurity to High-Tech Marvel

The story of thiophene begins in 1882 with Victor Meyer's astute observation of a persistent impurity in benzene derived from coal tar.[1] This "sulfur-containing benzene" exhibited unique reactivity, heralding the dawn of a new era in heterocyclic chemistry. The early decades were characterized by a fervent exploration of the fundamental reactivity of the thiophene ring and the development of seminal synthetic methods that remain relevant to this day. These classical syntheses provided the initial toolkit for accessing a diverse array of substituted thiophenes, laying the groundwork for future innovations.

A pivotal turning point in the history of 3,4-disubstituted thiophenes was the synthesis and polymerization of 3,4-ethylenedioxythiophene (EDOT). The resulting polymer, poly(3,4-ethylenedioxythiophene), or PEDOT, first reported by Bayer AG in 1989, exhibited an extraordinary combination of high electrical conductivity, optical transparency, and stability.[2] This discovery catalyzed a surge of research into 3,4-disubstituted thiophenes, transforming them from academic curiosities into indispensable components of modern electronic and biomedical devices.

Constructing the Core: Foundational Synthetic Strategies

The synthesis of 3,4-disubstituted thiophenes can be broadly approached in two ways: by constructing the thiophene ring with the desired substituents already in place, or by functionalizing a pre-existing thiophene core. The classical methods excel at the former, building the heterocyclic scaffold from acyclic precursors.

The Paal-Knorr Thiophene Synthesis (1884)

One of the earliest and most enduring methods for thiophene synthesis, the Paal-Knorr reaction involves the cyclization of a 1,4-dicarbonyl compound with a sulfurizing agent.[3] This method is particularly effective for the preparation of 3,4-dialkyl and 3,4-diarylthiophenes. The choice of sulfurizing agent, typically phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent, is critical as it also acts as a dehydrating agent.[4][5]

Experimental Protocol: Paal-Knorr Synthesis of 3,4-Dimethylthiophene

-

Materials: 3,4-Dimethyl-2,5-hexanedione, Phosphorus pentasulfide (P₄S₁₀), Toluene, Saturated aqueous sodium bicarbonate solution, Ethyl acetate, Anhydrous sodium sulfate.

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 3,4-dimethyl-2,5-hexanedione (1.0 eq) in toluene.

-

Add phosphorus pentasulfide (0.5 eq) portion-wise to the stirred suspension.

-

Heat the reaction mixture to reflux for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Cool the mixture to room temperature and carefully quench by slowly adding saturated aqueous sodium bicarbonate solution until gas evolution ceases.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 3,4-dimethylthiophene.

-

The causality behind this experimental design lies in the need to drive the cyclization and dehydration of the 1,4-dicarbonyl precursor. Toluene provides a suitable inert solvent with a high enough boiling point for the reaction to proceed efficiently. The portion-wise addition of P₄S₁₀ helps to control the initial exothermic reaction. The final workup with sodium bicarbonate neutralizes the acidic byproducts, and the extraction and chromatography steps are standard procedures for isolating and purifying the non-polar thiophene product.

The Hinsberg Thiophene Synthesis (1910)

The Hinsberg synthesis offers a route to 3,4-disubstituted thiophene-2,5-dicarboxylates through the condensation of an α-diketone with diethyl thiodiacetate in the presence of a base.[6][7][8][9] This method is particularly valuable for introducing carboxylic acid functionalities at the 2 and 5 positions, which can be further elaborated.

Experimental Protocol: Hinsberg Synthesis of Diethyl 3,4-diphenylthiophene-2,5-dicarboxylate

-

Materials: Benzil (α-diketone), Diethyl thiodiacetate, Sodium ethoxide, Ethanol, Hydrochloric acid.

-

Procedure:

-

In a round-bottom flask, dissolve benzil (1.0 eq) and diethyl thiodiacetate (1.0 eq) in absolute ethanol.

-

Add a solution of sodium ethoxide in ethanol (2.0 eq) dropwise to the reaction mixture at room temperature.

-

Stir the mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by TLC.

-

Upon completion, pour the reaction mixture into ice-water and acidify with dilute hydrochloric acid to precipitate the crude product.

-

Collect the precipitate by filtration, wash with cold water, and dry.

-

Recrystallize the crude product from ethanol to obtain pure diethyl 3,4-diphenylthiophene-2,5-dicarboxylate.

-